1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with pyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-[(2-azido-3-fluorophenyl)methyl]pyrrolidin-2-one or 1-[(2-thiocyanato-3-fluorophenyl)methyl]pyrrolidin-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidinone ring plays a crucial role in stabilizing the compound’s conformation, thereby facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidin-2-one
- 1-[(2-Chloro-3-fluorophenyl)methyl]pyrrolidin-2-one
- 1-[(2-Bromo-3-chlorophenyl)methyl]pyrrolidin-2-one
Uniqueness
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these halogens provides a distinct electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIKMPGPCZFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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